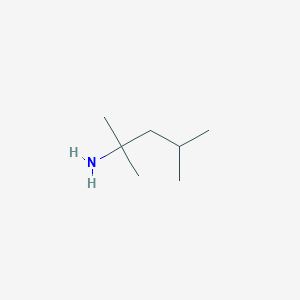

(1,1,3-trimethylbutyl)amine

Description

Significance of (1,1,3-trimethylbutyl)amine in Contemporary Chemical Research

This compound, also known as isooctylamine, is a primary aliphatic amine with a branched alkyl chain. ontosight.ai Its unique structure, featuring a bulky trimethylbutyl group, imparts specific chemical properties that make it a subject of interest in various areas of chemical research. While it may not be as widely recognized as some other amines, its significance lies in its role as a building block in organic synthesis and its potential applications in specialized fields.

In contemporary chemical research, branched alkylamines like this compound are crucial for modulating the physical and biological properties of molecules. chemrxiv.org Their steric bulk can influence reaction selectivity, enhance the stability of intermediates, and alter the solubility and bioavailability of final products. The development of synthetic methods to access structurally diverse α-branched amines remains a key challenge and an active area of investigation. chemrxiv.orgacs.org

Overview of Academic Research Trajectories for Alkylamines

Academic research on alkylamines is extensive and follows several key trajectories. A major focus is the development of novel and efficient synthetic methodologies. numberanalytics.comijrpr.com Traditional methods like nucleophilic substitution and reductive amination are continually being refined, while newer techniques involving transition metal catalysis and biocatalysis are gaining prominence for their selectivity and sustainability. numberanalytics.comijrpr.com

Another significant research direction is the application of alkylamines in various fields. In medicinal chemistry, they are fundamental components of many pharmaceuticals, influencing drug-receptor interactions and pharmacokinetic properties. ijrpr.com The agrochemical industry utilizes alkylamines in the synthesis of pesticides and herbicides. marketresearchfuture.com Furthermore, alkylamines are essential in materials science for creating polymers, surfactants, and corrosion inhibitors. ontosight.aimarketresearchfuture.com

Recent trends also highlight the growing importance of branched and linear alkylamines in areas like water treatment, where they act as flocculants and chelating agents. snsinsider.com The continuous exploration of new applications and the drive for more sustainable and efficient synthetic routes ensure that alkylamines, including specific structures like this compound, will remain a vital area of academic and industrial research. snsinsider.comgrandviewresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)5-7(3,4)8/h6H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUITLGNKICXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571782 | |

| Record name | 2,4-Dimethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-30-2 | |

| Record name | 2,4-Dimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64379-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 1,1,3 Trimethylbutyl Amine

(1,1,3-trimethylbutyl)amine is a primary amine with the chemical formula C8H19N. ontosight.ai It is also referred to as isooctylamine. ontosight.ai The hydrochloride salt form is also commonly used in research. ontosight.aisigmaaldrich.com

Below is a table summarizing some of the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C8H19N | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Solubility | Soluble in organic solvents, not in water | ontosight.ai |

| This compound hydrochloride | ||

| Molecular Formula | C7H18ClN or C8H19N·HCl | ontosight.aisigmaaldrich.com |

| Molecular Weight | 151.68 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H | sigmaaldrich.com |

| SMILES String | Cl.CC(C)CC(C)(C)N | sigmaaldrich.com |

Synthesis of 1,1,3 Trimethylbutyl Amine

The synthesis of primary amines like (1,1,3-trimethylbutyl)amine can be achieved through various established methods in organic chemistry. While specific high-yield procedures for this particular compound are not extensively detailed in the provided search results, general synthetic strategies for alkylamines are well-documented.

Common methods for synthesizing primary amines include:

Reductive Amination: This is a versatile method that involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. numberanalytics.comgoogle.com To synthesize this compound, a suitable ketone precursor would be required.

Nucleophilic Substitution of Alkyl Halides: This classic method involves the reaction of an alkyl halide with ammonia. numberanalytics.compressbooks.pub However, a significant drawback is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. pressbooks.pub

Gabriel Synthesis: This method provides a way to synthesize primary amines while avoiding over-alkylation. It involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. numberanalytics.com

Reduction of Nitro Compounds, Nitriles, and Amides: Primary amines can be prepared by the reduction of corresponding nitro compounds, nitriles, or amides using reducing agents like lithium aluminum hydride (LiAlH4). pressbooks.pub

The synthesis of branched alkylamines, in particular, has been an area of active research, with new methods being developed to achieve better selectivity and efficiency. chemrxiv.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 1,1,3 Trimethylbutyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (1,1,3-trimethylbutyl)amine. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons. acdlabs.com

Key features in the ¹H NMR spectrum of this compound include signals for the methyl groups and the methylene (B1212753) group. The protons of the amine group (NH₂) also produce a signal, though its chemical shift can be variable and influenced by factors such as solvent and concentration. libretexts.org The general regions for these signals are between δ 1.0–1.5 ppm for the methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~0.95 | Singlet | 9H |

| -CH₂- | ~1.25 | Singlet | 2H |

| -C(CH₃)₂- | ~1.10 | Singlet | 6H |

This table is based on typical chemical shift ranges and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. The signals for the various carbon atoms in this compound, including the quaternary carbons and the different methyl groups, can be assigned based on their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - | ~31.5 |

| C H₂ | ~52.9 |

| -C (CH₃)₂- | ~57.0 |

| (C H₃)₃C- | ~31.9 (3C) |

This table is based on typical chemical shift ranges and may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecular structure. youtube.com HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C NMR data. youtube.comresearchgate.net These advanced methods are particularly useful for complex derivatives of this compound, ensuring accurate structural elucidation. researchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the primary amine group (-NH₂) is the most characteristic feature.

The IR spectrum of this compound will display distinctive absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. utdallas.eduorgchemboulder.com

N-H Bending (Scissoring): A medium to strong absorption appears in the range of 1580-1650 cm⁻¹ for the N-H bending vibration. libretexts.orgorgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is observed in the 1020-1250 cm⁻¹ region. libretexts.orgorgchemboulder.com

N-H Wagging: A broad, strong band can often be seen in the 665-910 cm⁻¹ range, corresponding to the out-of-plane bending of the N-H bonds. orgchemboulder.com

C-H Stretching and Bending: The spectrum will also show characteristic absorptions for C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.

Thermo Fisher Scientific confirms that the infrared spectrum of their tert-octylamine (B44039) product conforms to expected standards. thermofisher.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₁₉N, corresponding to a molecular weight of approximately 129.24 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 129. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable iminium ion.

A significant peak in the mass spectrum is often observed at m/z 58. nih.gov This corresponds to the fragment [C(CH₃)₂NH₂]⁺, resulting from the cleavage of the bond between the methylene group and the quaternary carbon bearing the two methyl groups. This fragmentation is a characteristic feature for this structure. libretexts.org

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating components within a mixture. The choice of chromatographic method depends on the analyte's properties, such as volatility, polarity, and charge.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net

For amine analysis, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To improve peak shape and retention of basic compounds like amines, mobile phase modifiers such as acids are often added. Detection is typically achieved using UV-Vis or fluorescence detectors, often following a derivatization step to introduce a chromophore or fluorophore into the analyte molecule. libretexts.orgresearchgate.net

A study on the determination of biogenic amines in agricultural products utilized an HPLC method with post-column derivatization. nih.gov While this study did not specifically analyze this compound, the principles are applicable. The method demonstrated good linearity, precision, and accuracy for various amines. nih.gov

Table 1: HPLC Parameters for Amine Analysis (General Example)

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | scribd.com |

| Detector | UV-Vis or Fluorescence | libretexts.orgresearchgate.net |

| Derivatization | Dansyl chloride, o-phthalaldehyde (B127526) (OPA) | nih.govnih.gov |

This table represents typical conditions and may need optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. ccsknowledge.com In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Due to the polar nature and potential for hydrogen bonding of amines, direct analysis by GC can sometimes result in poor peak shape and tailing. bre.com To address this, derivatization is often employed to increase volatility and reduce polarity. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation. nih.govresearchgate.net

A study on N-substituted amino s-triazines, which are derivatives of amines, utilized GC with flame ionization detection (FID) on various capillary columns (DB-1, DB-5, and DB-WAX). shd.org.rssemanticscholar.org This research provides insights into the gas chromatographic behavior of amine-containing compounds and the influence of column polarity and temperature on their retention indices. shd.org.rssemanticscholar.org

Table 2: GC Conditions for Analysis of Amine Derivatives

| Parameter | Condition | Reference |

| Column | DB-1, DB-5, DB-WAX capillary columns | shd.org.rssemanticscholar.org |

| Injector Temperature | 250 °C | shd.org.rssemanticscholar.org |

| Detector | Flame Ionization Detector (FID) | shd.org.rssemanticscholar.org |

| Carrier Gas | Nitrogen | shd.org.rssemanticscholar.org |

These conditions were used for s-triazine derivatives and would likely require modification for this compound analysis.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. thermofisher.com It is particularly well-suited for the analysis of amines, which are basic and can be readily protonated to form cations. thermofisher.com The separation in IC is based on ion-exchange interactions between the charged analytes and the charged stationary phase of the column. thermofisher.com Suppressed conductivity detection is a common detection method in IC for amines, providing high sensitivity. thermofisher.com

Thermo Scientific has detailed the use of ion-exchange chromatography with suppressed conductivity for amine analysis, highlighting its applicability for determining various amines in different matrices, including industrial and pharmaceutical samples. thermofisher.comthermofisher.com While specific applications for this compound are not detailed, the methodology is robust for a wide range of amine compounds. thermofisher.comthermofisher.com Research has also demonstrated the use of IC for determining various amines in workplace air, showcasing its sensitivity and accuracy. oher.com.cn

Table 3: General IC Parameters for Amine Analysis

| Parameter | Condition | Reference |

| Column | Cation-exchange column (e.g., Dionex IonPac CS-series) | thermofisher.com |

| Eluent | Acidic solution (e.g., methanesulfonic acid) | lcms.cz |

| Detection | Suppressed conductivity | thermofisher.com |

Specific column and eluent selection would depend on the specific amine and the sample matrix.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is well-suited for the analysis of charged species, including protonated amines. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of primary amines, methods involving microchip non-aqueous capillary electrophoresis (μNACE) have been developed. nasa.govacs.org These methods often involve derivatization with a fluorescent tag to enable sensitive detection by laser-induced fluorescence (LIF). nasa.govacs.orgacs.orgnih.gov A study on the determination of primary aromatic amines in cooking utensils utilized capillary zone electrophoresis coupled with tandem mass spectrometry, demonstrating the high sensitivity and selectivity of this approach. nih.gov

Table 4: CE Parameters for Primary Amine Analysis

| Parameter | Condition | Reference |

| Separation Mode | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) | acs.orgnih.gov |

| Background Electrolyte | Acidic buffer (e.g., formic acid) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS), Laser-Induced Fluorescence (LIF) | nih.govnih.gov |

| Derivatization | o-phthaldialdehyde (OPA)/β-mercaptoethanol | acs.orgnih.gov |

These parameters are from studies on various primary amines and would need to be adapted for this compound.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties more suitable for a given analytical technique. researchgate.net For amines like this compound, derivatization is often employed to:

Increase volatility for GC analysis. researchgate.net

Introduce a chromophore for UV-Vis detection in HPLC. libretexts.org

Introduce a fluorophore for highly sensitive fluorescence detection in HPLC and CE. libretexts.org

Improve chromatographic peak shape and resolution. researchgate.net

Common derivatizing reagents for amines include:

For GC Analysis: Silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and alkylating agents. nih.govresearchgate.net

For HPLC-UV/Vis Analysis: Dansyl chloride, benzoyl chloride, and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). researchgate.netnih.gov

For HPLC/CE-Fluorescence Analysis: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. libretexts.orgnih.gov

A recent study demonstrated the use of trimethylation enhancement using diazomethane (B1218177) (TrEnDi) to improve the detection of glufosinate, an amino acid analog, by reversed-phase chromatography and mass spectrometry. nih.gov This highlights the ongoing development of novel derivatization strategies for amine-containing compounds.

Table 5: Common Derivatizing Reagents for Amines

| Reagent | Technique(s) | Target Functional Group | Reference |

| Dansyl Chloride | HPLC-UV/Fluorescence | Primary and secondary amines | nih.gov |

| o-Phthalaldehyde (OPA) | HPLC/CE-Fluorescence | Primary amines | libretexts.orgnih.gov |

| Benzoyl Chloride | HPLC-UV | Primary and secondary amines | researchgate.net |

| Silylating Agents (e.g., BSTFA) | GC | Primary and secondary amines, hydroxyl groups | researchgate.net |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Primary and secondary amines | libretexts.org |

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving the desired enhancement in analytical performance. nih.gov

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of this compound and its derivatives. These calculations provide data on bond lengths, bond angles, and, crucially, the steric and electronic effects of the bulky (1,1,3-trimethylbutyl) group.

A significant application of these calculations is in the field of ligand design. The this compound moiety is a precursor to a class of N-aliphatic N-heterocyclic carbene (NHC) ligands, designated as IᵗOct. researchgate.netrsc.org Computational studies have been essential in quantifying the properties of these ligands. One key parameter derived from these calculations is the "percent buried volume" (%V_bur_), which measures the steric bulk of a ligand when coordinated to a metal center. For the IᵗOct ligand, DFT calculations show a %V_bur_ of 44.7%, highlighting it as one of the most sterically demanding N-alkyl NHC ligands developed to date. rsc.org This significant steric hindrance, a direct consequence of the branched tert-octyl group, is a primary factor influencing the stability and reactivity of its metal complexes. researchgate.net

Electronic properties inherent to N-aliphatic ligands, such as strong σ-donation, are also confirmed and quantified through computational models. rsc.org Furthermore, studies on the interaction of amines with other molecules, such as carbon dioxide, reveal how the electronic structure of the amine dictates the nature and strength of intermolecular forces. Quantum chemical calculations on amine-CO₂ complexes show that the geometry of CO₂ is more significantly distorted upon interaction with an amine's nitrogen atom compared to an alcohol's hydroxy group, indicating a stronger, more directed interaction. mdpi.com

The table below summarizes key computationally derived parameters for the IᵗOct ligand, derived from this compound, in comparison to other common NHC ligands.

| Ligand | Precursor Amine | Calculated Parameter | Value | Significance |

|---|---|---|---|---|

| IᵗOct | This compound | %V_bur_ | 44.7% | Represents exceptionally high steric bulk. rsc.org |

| IPr | 2,6-Diisopropylaniline | %V_bur_ | 45.4% | Archetypal N-aromatic bulky ligand. rsc.org |

| IᵗBu | tert-Butylamine | %V_bur_ | 34.4% | Commonly used bulky N-aliphatic ligand. |

| IMes | 2,4,6-Trimethylaniline | %V_bur_ | 36.5% | Archetypal N-aromatic bulky ligand. rsc.org |

Computational Modeling of Reaction Mechanisms

Computational modeling is a cornerstone for understanding the complex mechanisms of reactions involving alkylamines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, thereby rationalizing experimental observations of reactivity and selectivity. smu.edu

For tertiary alkylamines, a critical area of investigation is the competition between C-H bond activation and β-hydride elimination in palladium-catalyzed reactions. acs.orgacs.org DFT calculations have provided profound insights into this dichotomy. These studies show that in the absence of a suitable directing ligand, the transition state for β-hydride elimination is often lower in energy than that for γ-C(sp³)–H activation. acs.orgresearchgate.net However, the introduction of an N-acetyl amino acid ligand can dramatically alter the reaction landscape. Computational models demonstrate that the ligand-assisted pathway for γ-C–H activation becomes energetically favored over the ligand-assisted β-hydride elimination pathway. researchgate.net This computational finding was crucial in guiding the development of successful intermolecular C–H arylation reactions for tertiary alkylamines. acs.org

Time-resolved kinetic studies of hydrogen atom abstraction from this compound by radicals like the cumyloxyl radical (CumO•) are also interpreted with the aid of computational insights. For this compound, which can only undergo N-H abstraction, the reaction rates and selectivity patterns are rationalized by considering the bond strengths and steric accessibility of the N-H bond versus C-H bonds in other amines. nih.gov

Furthermore, the thermal dissociation mechanism of related amine compounds, such as tri-n-octylamine hydrochloride, has been elucidated using quantum chemical simulations. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can definitively determine the reaction pathway, showing, for instance, that dissociation yields the parent amine and hydrogen chloride rather than products of C-N bond cleavage. ias.ac.in

Prediction of Physicochemical Parameters through Computational Approaches (e.g., pKa estimation for related compounds)

Computational methods provide a rapid and cost-effective means of predicting key physicochemical properties of organic molecules, a task crucial for applications ranging from drug discovery to industrial process design. nih.gov The acid dissociation constant (pKa) is a fundamental property of amines, governing their behavior in acidic or basic media. mrupp.info

Various computational models have been developed to predict the pKa of alkylamines with a high degree of accuracy. yuntsg.com These methods range from semi-empirical models, which use calculated partial atomic charges, to more sophisticated Density Functional Theory (DFT) approaches that calculate the free energy of protonation, often including solvent effects through models like the Polarizable Continuum Model (PCM). srce.hrtaylorfrancis.comresearchgate.net Studies have shown that DFT calculations at the B3LYP/6-311++G(d,p) level of theory can reliably predict the pKa values of a wide range of primary, secondary, and tertiary alkylamines, with results in good agreement with experimental data. taylorfrancis.com These calculations account for gas-phase basicity, solvation free energies, and other electronic and non-electronic contributions. taylorfrancis.com

While a specific computationally predicted pKa for this compound is not prominently reported, the pKa values for structurally related branched and unbranched alkylamines have been extensively studied and calculated. These data provide a strong basis for estimating its basicity. The steric bulk of the alkyl groups and their electron-donating inductive effects are key factors influencing the pKa, which these computational models effectively capture.

The table below presents a selection of experimental and computationally predicted pKa values for various alkylamines, illustrating the reliability of these theoretical approaches.

| Amine | Type | Experimental pKa | Predicted pKa (Method) | Reference |

|---|---|---|---|---|

| n-propylamine | Primary | 10.53 | 10.4 (MNDO-PM6) | researchgate.net |

| Isobutylamine | Primary | 10.15 | 10.1 (MNDO-PM6) | researchgate.net |

| tert-Butylamine | Primary | 10.46 | 10.4 (B3LYP) | taylorfrancis.com |

| Diisopropylamine | Secondary | 11.05 | 11.3 (MNDO-PM6) | researchgate.net |

| Triethylamine | Tertiary | 10.75 | 10.7 (B3LYP) | taylorfrancis.com |

| Tri-n-propylamine | Tertiary | 10.65 | 11.5 (MNDO-PM6) | researchgate.net |

Applications of Computational Chemistry in Catalysis Research

Computational chemistry has become an indispensable tool in modern catalysis research, enabling the rational design of catalysts and the detailed investigation of catalytic cycles. acs.orgnih.gov In reactions involving this compound and its derivatives, computational studies have been pivotal.

As mentioned, the development of the highly hindered N-heterocyclic carbene ligand IᵗOct from this compound was heavily supported by computational analysis. researchgate.netrsc.org DFT calculations were used not only to predict the immense steric bulk (%V_bur_) but also to understand the electronic nature of the ligand and its subsequent impact on the catalytic activity of its metal complexes. Such insights allow for the a priori design of ligands with specific, desired properties, accelerating the discovery of new and more efficient catalysts. rsc.org

In the context of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, computational modeling helps to rationalize selectivity. For example, in the monoarylation of primary alkylamines, DFT calculations on the catalytic cycle can explain why certain Pd-NHC catalysts exhibit high selectivity for the monoarylated product over the diarylated byproduct. nih.gov These models analyze the relative energy barriers of the different steps in the catalytic cycle for various ligand-catalyst combinations, providing a molecular-level understanding of selectivity. nih.govresearchgate.net

Computational studies have also been used to explore the fundamental steps of catalyst activation and evolution in palladium-catalyzed systems that use alkylamine substrates or ligands. acs.org By calculating the energetics of ligand exchange, oxidative addition, and reductive elimination, these theoretical investigations provide a complete picture of the catalytic process, which is often difficult to obtain through experimental means alone. acs.orgacs.org

Research Applications of 1,1,3 Trimethylbutyl Amine

Strategies for Alkylamine Synthesis

Reductive Amination Pathways

Reductive amination is a highly versatile and widely employed method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. This process typically occurs in a single step by treating the carbonyl compound with ammonia (B1221849) or a suitable amine in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Common reducing agents used in the laboratory include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄). For industrial applications, catalytic hydrogenation using hydrogen gas over a metal catalyst like nickel or palladium is often preferred. The choice of the amine reactant dictates the substitution pattern of the final product; ammonia yields primary amines, primary amines lead to secondary amines, and secondary amines produce tertiary amines.

A pertinent example is the reductive amination of 4-methyl-2-pentanone. This ketone can react with methylamine (B109427) to form an imine, which is then reduced to yield N,4-dimethyl-2-pentanamine. Theoretically, the reductive amination of 4,4-dimethyl-2-pentanone (B109323) with ammonia would directly yield this compound. The reaction can be performed electrocatalytically at a Raney nickel cathode in an alkaline solution with ammonia. mdma.ch

Table 1: Reductive Amination Reagents and Conditions

| Carbonyl Precursor | Aminating Agent | Reducing Agent/Catalyst | Product Type |

|---|---|---|---|

| Aldehyde/Ketone | Ammonia | NaBH₃CN, H₂/Ni | Primary Amine |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃, α-picoline-borane | Secondary Amine |

| Aldehyde/Ketone | Secondary Amine | Phenylsilane, [RuCl₂(p-cymene)]₂ | Tertiary Amine |

Alkylation of Ammonia or Amine Precursors

The direct alkylation of ammonia or a less substituted amine with an alkyl halide is a classical method for forming C-N bonds via nucleophilic aliphatic substitution. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org

However, this method often suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com This occurs because the newly formed amine product is often more nucleophilic than the starting amine, leading to subsequent alkylation reactions. masterorganicchemistry.com To favor monoalkylation, a large excess of ammonia or the starting amine can be used. libretexts.org Due to these selectivity issues, direct alkylation is often most practical in the laboratory for synthesizing tertiary amines or quaternary ammonium salts, where overalkylation is either the goal or no longer possible. wikipedia.orgmasterorganicchemistry.com

The reactivity of the alkyl halides follows the order R-I > R-Br > R-Cl. The reaction can be carried out in solvents like DMF or THF in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk For less reactive starting materials, elevated temperatures may be required. fishersci.co.uk

Reduction of Nitrogen-Containing Functional Groups

Another major strategy for amine synthesis involves the reduction of functional groups that already contain a nitrogen atom, such as nitriles and amides.

Nitriles can be effectively reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as dry ether. This method is advantageous as it extends the carbon chain by one atom, converting an alkyl halide into a primary amine via a two-step sequence involving nucleophilic substitution with a cyanide anion followed by reduction.

Alternatively, catalytic hydrogenation can be employed. This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as platinum, nickel, or cobalt. mdma.ch

The reduction of amides is a versatile route to amines, capable of producing primary, secondary, or tertiary amines depending on the substitution pattern of the starting amide. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. Unlike the reduction of nitriles, the reduction of an amide produces an amine with the same number of carbon atoms as the parent amide. This allows for the conversion of carboxylic acids or their derivatives into the corresponding amines.

Synthesis of Specific this compound Isomers and Analogs

The synthesis of structurally specific, highly branched alkylamines like the isomers of this compound often requires specialized methods to overcome challenges such as steric hindrance and potential side reactions.

One of the most effective methods for synthesizing tertiary alkylamines is the Ritter reaction . rsc.org This reaction involves the treatment of a tertiary alcohol or an alkene that can form a stable tertiary carbocation with a nitrile in the presence of a strong acid, such as sulfuric acid. rsc.orgscispace.com The intermediate nitrilium ion is then hydrolyzed to yield an N-substituted amide, which can subsequently be hydrolyzed to the primary amine.

For example, the isomer tert-octylamine (B44039) (1,1,3,3-tetramethylbutylamine) is commonly prepared via the Ritter reaction using diisobutylene and a nitrile like acetonitrile (B52724) or benzyl (B1604629) cyanide. patsnap.comgoogle.com The resulting N-tert-octyl acetamide (B32628) or N-tert-octyl phenylacetamide is then hydrolyzed under acidic or basic conditions to give the final tert-octylamine. google.com To circumvent the use of highly toxic hydrogen cyanide, chloroacetonitrile (B46850) can be used, with the resulting N-chloroacetyl amide being cleaved by refluxing with thiourea. thieme-connect.comresearchgate.net

Table 2: Ritter Reaction for Synthesis of tert-Alkylamines

| Substrate | Nitrile | Acid Catalyst | Intermediate | Hydrolysis/Cleavage | Product | Reference |

|---|---|---|---|---|---|---|

| Tertiary Alcohol | Chloroacetonitrile | H₂SO₄/AcOH | N-Chloroacetyl-tert-alkylamine | Thiourea/EtOH | tert-Alkylamine | thieme-connect.com |

| Diisobutylene | Acetonitrile | H₂SO₄ | N-tert-octyl acetamide | NaOH(aq) | tert-Octylamine | patsnap.com |

Derivatives of these amines can also be synthesized. For instance, tert-butyl-tert-octylamine has been prepared from tert-octylamine. The synthesis involves the oxidation of tert-octylamine to nitroso-tert-octane, which is then reacted with tert-butylmagnesium chloride. The resulting hydroxylamine (B1172632) is reduced to the target secondary amine. orgsyn.org N-substituted derivatives can also be prepared through biocatalytic reductive amination of ketoesters, offering a route to chiral amino esters with high enantioselectivity. nih.gov

Preparation of 2-(1,1,3-trimethylbutyl)phenylamine

A documented route for the synthesis of 2-(1,1,3-trimethylbutyl)phenylamine (57) begins with the reaction of isobutylphenylketone with dichlorodimethyltitanium, which yields (1,1,3-trimethylbutyl)benzene (52) in excellent yields. researchgate.net This is followed by an iron-catalyzed bromination to produce the corresponding bromobenzene (B47551) derivative (53). researchgate.net Subsequent reaction with sec-BuLi and quenching with carbon dioxide provides the benzoic acid derivative (54) in very good yield. researchgate.net

Nitration of this intermediate, followed by a Curtius rearrangement, and finally reduction of the resulting nitro group furnishes the target 2-(1,1,3-trimethylbutyl)phenylamine (57). researchgate.net An alternative final step involves a classical Cu/quinoline approach to yield the ortho-substituted nitrobenzene (B124822) derivative (56), which is then reduced to the desired phenylamine. researchgate.net

Another general approach to synthesizing substituted phenylamines involves the nitration of a benzene (B151609) ring, followed by reduction of the nitro group. savemyexams.com For instance, benzene can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. savemyexams.com The resulting nitrobenzene is then reduced, often using tin and concentrated hydrochloric acid, to form the phenylammonium ion, which is subsequently deprotonated with a base like sodium hydroxide (B78521) to yield phenylamine. savemyexams.com

Synthesis of this compound Hydrochloride

While specific details for the direct synthesis of this compound hydrochloride were not found in the provided search results, the synthesis of amine hydrochlorides is a standard procedure in organic chemistry. Typically, the free amine, in this case this compound, would be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride in an anhydrous solvent, such as diethyl ether or methanol. This acid-base reaction results in the precipitation of the amine hydrochloride salt, which can then be isolated by filtration. The CAS number for this compound hydrochloride is 311813-01-1. hit2lead.comfluorochem.co.uk The synthesis of other amine hydrochlorides often involves treating the corresponding free amine with hydrochloric acid. researchgate.netresearchgate.net

Preparation of Branched Amines related to this compound

The synthesis of branched primary amines, a class of compounds that includes this compound, can be achieved through several methodologies. One prominent method is the reductive amination of ketones. researchgate.netrsc.org This process involves the reaction of a ketone with ammonia in the presence of a reducing agent and a catalyst. For example, nickel nanoparticle-based catalysts have been shown to be effective for this transformation, allowing for the synthesis of a variety of branched primary amines under hydrogen pressure. researchgate.netrsc.org

Another strategy is the tandem alkylation-reduction of nitriles. acs.org This method allows for the introduction of branching at the α-carbon to the nitrogen atom. Additionally, dual-catalyzed allylic C-H amination of alkenes with amines has been developed as a direct method to afford branched amines. nih.gov This reaction utilizes a combination of visible-light photoredox catalysis and cobalt catalysis to achieve the desired transformation. nih.gov

Methods for Incorporating the (1,1,3-trimethylbutyl) Moiety into Complex Molecules

The sterically demanding (1,1,3-trimethylbutyl) group can be integrated into larger, more complex molecules through various synthetic techniques, leading to the formation of amides, modified natural products, and functionalized polymers.

Synthesis of Amide Derivatives (e.g., Benzamide (B126), 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl])

The synthesis of amide derivatives incorporating the (1,1,3-trimethylbutyl) moiety is a common strategy in medicinal chemistry and materials science. For instance, 1,3-dimethyl-N-[2-(1,3,3-trimethylbutyl)phenyl]-1H-pyrazole-4-carboxamide has been synthesized, highlighting the formation of an amide bond with a substituted phenylamine bearing the trimethylbutyl group. googleapis.com

In a more general sense, benzamides can be synthesized through various routes, including the direct Friedel-Crafts carboxamidation of arenes with reagents like cyanoguanidine in the presence of a superacid. nih.gov Another common method involves the reaction of an amine with a benzoyl chloride derivative. researchgate.netnih.govorientjchem.orgsioc-journal.cn For example, the synthesis of N-(2-trifluoromethylphenyl)-benzeneacetamide was achieved by reacting o-trifluoromethyl aniline (B41778) with phenylacetyl chloride. Similarly, 2-trifluoromethyl benzamide can be prepared from 2-trifluoromethyl benzonitrile (B105546) via hydrolysis. google.com

Integration into Natural Product Analogs (e.g., as 2-amino-2,3,3-trimethylbutyl ether in antifungal agents)

The (1,1,3-trimethylbutyl) group, or its close analogs, has been incorporated into the structure of natural product derivatives to enhance their biological properties. A notable example is the antifungal agent ibrexafungerp (B609083) (formerly SCY-078). nih.govf1000research.comnih.govmdpi.com This compound is a semisynthetic derivative of the natural product enfumafungin. nih.govmdpi.com Its structure features a 2-amino-2,3,3-trimethylbutyl ether moiety attached to the core structure. nih.govf1000research.comnih.govmdpi.com This modification is crucial for improving the antifungal potency and pharmacokinetic profile of the parent compound. nih.govf1000research.comnih.govmdpi.com

Green Synthesis of Amine-Functionalized Polymers incorporating trimethylbutyl groups

While a direct "green synthesis" of an amine-functionalized polymer specifically incorporating the (1,1,3-trimethylbutyl) group was not detailed in the provided results, the principles of green chemistry are being applied to the synthesis of amine-functionalized polymers more broadly. These approaches focus on using environmentally benign solvents and reagents. For example, the synthesis of amine-functionalized metal-organic frameworks (MOFs) has been achieved using ethanol (B145695) as a green solvent. mdpi.com

The functionalization of polymers with amines can be achieved through various methods, including post-polymerization modification. google.com For instance, polymers with hydroxyl groups can be converted to their acetoacetate (B1235776) functionalized counterparts and then subjected to amination. google.com Another approach involves the use of functionalized initiators in polymerization reactions, where a protected amine group is part of the initiator, and is later deprotected to yield the amine-functionalized polymer. researchgate.net The development of bio-based polymers, where monomers are derived from renewable resources, is another key aspect of green polymer chemistry. google.com

Fundamental Reaction Mechanisms of Amines

The reactivity of this compound is characteristic of primary amines, engaging in a variety of fundamental reactions including nucleophilic substitution and addition.

Nucleophilic Alkylation Reactions

Primary amines like this compound can act as nucleophiles and react with alkyl halides in a nucleophilic substitution reaction. ucalgary.ca This process, however, can be difficult to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com This can lead to subsequent alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. ucalgary.cawikipedia.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca A base, which can be excess amine, is required to deprotonate the resulting ammonium salt. ucalgary.ca

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| This compound | Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Alkylation |

Data from multiple sources ucalgary.cawikipedia.orgmasterorganicchemistry.com

Due to the potential for over-alkylation, direct alkylation is often not the preferred method for synthesizing selectively substituted amines in a laboratory setting. wikipedia.org

Acylation Reactions to form Amides

A more controlled and widely used reaction of primary amines is acylation to form amides. savemyexams.com this compound readily reacts with acyl chlorides or anhydrides. fishersci.nl This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com

The process typically involves the amine attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com This is followed by the elimination of a leaving group (chloride in the case of an acyl chloride) to form the stable amide bond. fishersci.nlmasterorganicchemistry.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). fishersci.nl

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (R-COCl) | N-(1,1,3-trimethylbutyl)amide | Acylation |

| This compound | Anhydride ((RCO)₂O) | N-(1,1,3-trimethylbutyl)amide | Acylation |

Data from multiple sources savemyexams.comfishersci.nlmasterorganicchemistry.com

Reactions with Carbonyl Compounds (e.g., aldehydes and ketones)

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pubucalgary.calibretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ucalgary.calibretexts.orglibretexts.org

The reaction is typically catalyzed by a mild acid and the pH must be carefully controlled, ideally around 4 to 5. pressbooks.publibretexts.orglibretexts.org If the pH is too low, the amine will be protonated and no longer nucleophilic. libretexts.orglibretexts.org If the pH is too high, there will not be enough acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Aldehyde (R-CHO) | Carbinolamine | Imine (Schiff Base) |

| This compound | Ketone (R₂CO) | Carbinolamine | Imine (Schiff Base) |

Data from multiple sources pressbooks.pubucalgary.calibretexts.orglibretexts.org

Elimination Reactions (e.g., Hofmann Elimination)

While this compound itself does not undergo Hofmann elimination, its quaternary ammonium salt derivatives can. The Hofmann elimination is a process where a quaternary ammonium hydroxide is heated to induce an elimination reaction, typically forming the least substituted alkene (the Hofmann product). wikipedia.orgbyjus.comlibretexts.org This regioselectivity is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.org

The process begins with the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide. wikipedia.orgbyjus.com This salt is then treated with silver oxide and water to generate the quaternary ammonium hydroxide. wikipedia.orgbyjus.com Upon heating, a base (hydroxide) abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the alkene and a tertiary amine. wikipedia.orgchadsprep.com

| Starting Material | Key Steps | Major Product |

| This compound | 1. Exhaustive methylation (excess CH₃I) 2. Treatment with Ag₂O, H₂O 3. Heating | Least substituted alkene (Hofmann product) |

Data from multiple sources wikipedia.orgbyjus.comlibretexts.orgchadsprep.com

Hydroamination Reactions Involving Amine Derivatives

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond, a highly atom-economical method for forming C-N bonds. wikipedia.org While the direct hydroamination of unactivated alkenes with simple amines is challenging, catalyzed versions of this reaction have been developed.

Research has shown that yttrium complexes can catalyze the intermolecular hydroamination of norbornene with various amines, including sterically hindered primary amines. researchgate.net For these bulky amines, a trimethylsilyl-substituted ortho-terphenoxide yttrium complex was found to be more active. researchgate.net The reaction of 1-octyne (B150090) with the sterically hindered tert-butylamine, which is structurally similar to this compound, has been shown to selectively yield the anti-Markovnikov product in the presence of certain titanium catalysts. nih.gov This suggests that derivatives of this compound could potentially be used in similar regioselective hydroamination reactions.

Strategic Applications of 1,1,3 Trimethylbutyl Amine in Chemical Synthesis and Materials Science

Role as a Precursor in Organic Synthesis

(1,1,3-trimethylbutyl)amine, also known as tert-octylamine (B44039), is a significant organic intermediate utilized in the synthesis of a variety of commercially important chemicals. patsnap.comgoogle.com Its branched alkyl structure makes it a valuable building block for producing agrochemicals, pharmaceuticals, and polymer additives. The primary amine group provides a reactive site for a wide range of chemical transformations.

One of its principal applications is in the production of light stabilizers, specifically Chimassorb 944, which is crucial for protecting polymers like polyethylene (B3416737) and polypropylene (B1209903) from degradation. patsnap.com The synthesis of this light stabilizer relies on the structural backbone provided by tert-octylamine.

Furthermore, this compound serves as a precursor in the manufacturing of rubber promoters, dyes, and emulsifiers. patsnap.com In the pharmaceutical sector, it is used as an intermediate in the synthesis of drugs such as the β-lactamase inhibitor, clavulanic acid. google.com The common industrial synthesis route to tert-octylamine itself involves the Ritter reaction, where diisobutylene reacts with a nitrile (e.g., acetonitrile (B52724) or benzyl (B1604629) cyanide) in the presence of a strong acid, followed by hydrolysis of the resulting N-tert-octyl amide intermediate. google.comwikipedia.org

Table 1: Selected Applications of this compound as a Synthetic Precursor

| Precursor | Reaction Type | Product Class | Specific Example | Application Area |

|---|---|---|---|---|

| This compound | N-alkylation / Substitution | Hindered Amine Light Stabilizers (HALS) | Chimassorb 944 | Polymer Science |

| This compound | Multi-step synthesis | Pharmaceuticals | Clavulanic Acid | Medicine |

| This compound | Various | Agrochemicals | Insecticides, Fungicides | Agriculture |

| This compound | Various | Specialty Chemicals | Dyes, Rubber Promoters | Manufacturing |

Formation of Functionalized Polymers with Active Amine Groups

The incorporation of active amine groups into polymer structures imparts valuable properties, such as modified solubility, adhesion, and the ability to serve as sites for further chemical conjugation. While direct polymerization of monomers containing unprotected primary amines can be challenging due to the amine's reactivity, several strategic approaches have been developed to create amine-functionalized polymers.

A primary method involves the polymerization of monomers where the amine functionality is protected by a group like tert-butyloxycarbonyl (Boc). tu-dresden.de This strategy is effective in living cationic ring-opening polymerizations, for instance, in the synthesis of poly(2-oxazoline)s with pendant amino groups. tu-dresden.de After polymerization, the protecting groups are removed to reveal the active primary amine moieties. This approach allows for the creation of well-defined polymers with controlled molecular weight and a high density of functional groups.

Another strategy is the use of specialized initiators that introduce an amine group at the beginning of a polymer chain, leading to the formation of α-amine telechelic polymers (polymers with a functional group at one end). rsc.org Additionally, catalytic methods combining hydroaminoalkylation and ring-opening metathesis polymerization (ROMP) have been successfully employed to produce amine-functionalized polyolefins. acs.org These methods transform simple starting materials into polymers with polar functionalities, which can exhibit unique properties like self-healing and enhanced adhesion. acs.org

Table 2: Methods for Synthesizing Polymers with Active Amine Groups

| Method | Description | Polymer Type Example | Key Feature |

|---|---|---|---|

| Polymerization of Protected Monomers | A monomer with a protected amine group (e.g., Boc-amine) is polymerized, followed by a deprotection step. | Poly(2-oxazoline)s | Allows for high density of pendant amine groups and controlled polymerization. tu-dresden.de |

| Amine-Functional Initiators | Polymerization is initiated from a molecule containing a protected amine, placing the amine at the chain end. | α-amine telechelic polymers | Creates polymers with a terminal amine group for specific conjugation. rsc.org |

| Catalytic Functionalization/Polymerization | A combination of catalytic steps, such as hydroaminoalkylation and ROMP, incorporates amines into the polymer backbone. | Amine-functionalized polyolefins | Enables atom-economical synthesis of polar-functionalized polymers from simple alkenes. acs.org |

| Post-Polymerization Modification | A pre-existing polymer is chemically modified to introduce amine groups. | Various | Versatile method applicable to a wide range of polymer backbones. |

Catalytic Roles and Applications

Organocatalysis and Asymmetric Catalysis

In the field of organocatalysis, chiral primary and secondary amines have become powerful tools for asymmetric synthesis. rsc.orgsioc-journal.cn These catalysts operate by reacting with carbonyl compounds to form reactive enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions. alfachemic.com While this compound itself is achiral, its sterically demanding tert-alkyl structure is a feature commonly exploited in the design of highly effective organocatalysts. The bulky framework provides the necessary steric hindrance to control the facial selectivity of reactions, leading to high enantioselectivity in products. acs.org Chiral amines derived from natural amino acids or other chiral sources are used in a variety of transformations, including Michael additions, Aldol reactions, and Diels-Alder reactions. rsc.orgalfachemic.com The principles governing the efficacy of these catalysts often rely on the precise steric and electronic environment created by bulky alkyl groups, a role for which the 1,1,3-trimethylbutyl group is well-suited.

Transition Metal-Catalyzed Processes

Bulky primary amines play a crucial role as ligands or additives in a multitude of transition metal-catalyzed reactions. Their steric hindrance can enhance reaction rates and selectivity by promoting the desired catalytic cycle steps, such as reductive elimination. slideshare.netacs.org Research has demonstrated that simple, cost-effective alkylamines can be highly effective in this capacity.

Specifically, tert-butylamine, a close structural analog of this compound, has been identified as a highly effective bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. nih.govchemrxiv.org In these systems, the amine acts as both a ligand for the nickel center and as a base to facilitate the reaction, enabling C–O and C–N bond formation under mild conditions. nih.govchemrxiv.org Amines are also fundamental components in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where they can serve as either the nucleophile or as an ancillary ligand to promote catalytic activity. beilstein-journals.orgresearchgate.net The use of bulky, sterically hindered phosphine (B1218219) ligands is common in these reactions, and amines can sometimes offer a simpler, phosphine-free alternative. researchgate.netrsc.org

Table 3: Roles of Bulky Amines in Transition Metal-Catalyzed Reactions

| Catalytic System | Role of Amine | Reaction Type | Benefit |

|---|---|---|---|

| Nickel-Photoredox | Bifunctional Ligand and Base | C-O / C-N Cross-Coupling | Enables use of a simple, cost-effective additive under mild conditions. nih.govchemrxiv.org |

| Palladium | Ancillary Ligand | Suzuki, Sonogashira, Heck Cross-Coupling | Provides an inexpensive and efficient phosphine-free ligand system. researchgate.net |

| Palladium | Nucleophile | Buchwald-Hartwig Amination | Serves as a key building block for C-N bond formation. beilstein-journals.org |

Use as Solvents or Catalysts in Polymerization

This compound and its derivatives have specific and important applications in polymerization processes, acting as both initiators and catalysts. Azoalkanes derived from tert-octylamine serve as effective thermal initiators for free-radical polymerization. prepchem.com These compounds are particularly useful in the bulk polymerization of styrene, where a mixture of initiators with different decomposition temperatures is required to control the reaction rate and achieve high conversion. prepchem.com

In addition to initiation, amines are widely used as catalysts. Tertiary amines are essential catalysts in the production of polyurethane foams, where they balance the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions. poliuretanos.com.brsabtechmachine.com While this compound is a primary amine, its derivatives can be tertiary amines, and it highlights the general utility of amines in this field. Furthermore, amines can act as catalysts or co-initiators for the ring-opening polymerization (ROP) of cyclic monomers like lactones and benzoxazines. mdpi.comvot.pl For instance, primary amines are capable of initiating the ROP of cyclic esters at elevated temperatures to produce polyesters. vot.pl

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (1,1,3-trimethylbutyl)amine, and how is purity validated?

- Methodology : The synthesis involves reacting chlorinated precursors with ammonium chloride in an ammonia solution. For example, chlorotriphenylmethane is added to a stirred ammonium chloride solution in 25% ammonia at 0°C for 12–24 hours. Post-reaction, the organic phase is isolated, dried, and purified via crystallization using solvents like hexane. Purity is validated via ¹H NMR and titration with HClO₄ in water/acetone to assess amine content. Yield optimization (90–95%) requires controlled temperature and solvent ratios .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use ¹H NMR to identify characteristic proton environments (e.g., methyl groups and backbone protons). Titration with HClO₄ provides quantitative amine content. Complementary techniques like mass spectrometry (MS) or IR spectroscopy can resolve ambiguities in functional group identification. For phosphonate derivatives, ³¹P NMR is essential to confirm phosphorus-containing moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Store in ventilated areas away from oxidizers. In case of spills, neutralize with inert absorbents and dispose of waste via licensed chemical treatment services. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodology : Adjust solvent-to-reactant ratios (e.g., 1:1 molar ratio of chlorinated precursor to ammonium chloride) and extend reaction times (>24 hours). Employ gradient crystallization by gradually adding hexane to the crude product to enhance crystal formation. Monitor temperature rigorously during exothermic steps to minimize byproducts like Ph₃COH .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?

- Methodology : Cross-validate using multiple techniques:

- Compare ¹H/¹³C NMR with computational simulations (DFT).

- Use HSQC/HMBC for ambiguous proton-carbon correlations.

- Perform X-ray crystallography for solid-state structure confirmation, as demonstrated for CNBF-derivatized amines .

Q. What strategies are effective for utilizing this compound as a precursor in synthesizing phosphonate derivatives?

- Methodology : React the amine with phosphorus trichloride in acetic acid at <20°C, followed by gradual heating to 100°C to form 1-acetamidoalkylphosphonic acids. Purify via aqueous washing and vacuum evaporation. Monitor reaction progress using ³¹P NMR to track phosphonate formation .

Q. How can the environmental impact of this compound be assessed, given limited ecotoxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.